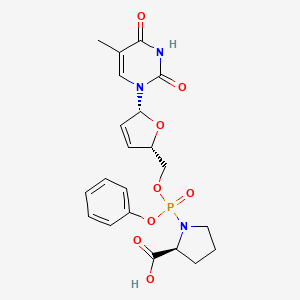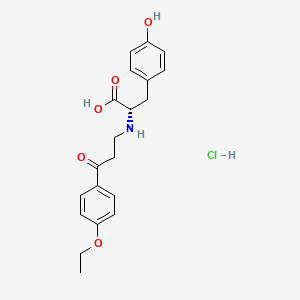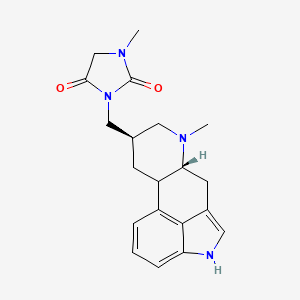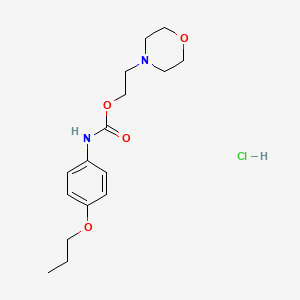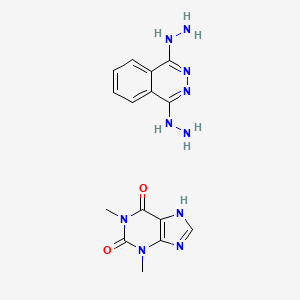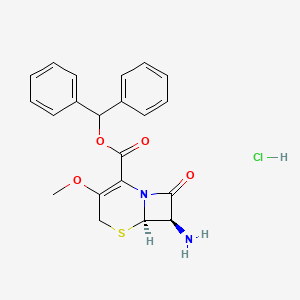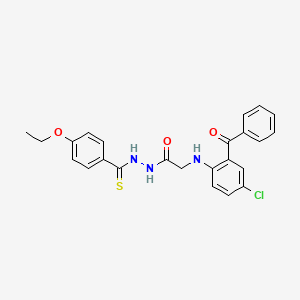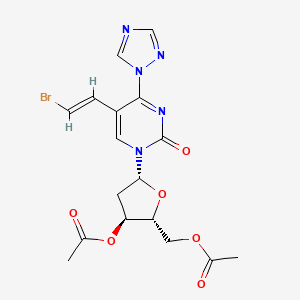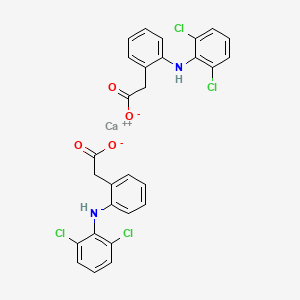
Diclofenac calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diclofenac calcium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout. It is a calcium salt form of diclofenac, which is a phenylacetic acid derivative. This compound works by inhibiting the production of prostaglandins, which are compounds involved in inflammation and pain signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diclofenac calcium can be synthesized through various methods. One common method involves the reaction of diclofenac sodium with calcium chloride in an aqueous medium. The reaction typically proceeds as follows: [ \text{Diclofenac Sodium} + \text{Calcium Chloride} \rightarrow \text{this compound} + \text{Sodium Chloride} ]
The reaction is carried out under controlled conditions, including maintaining a specific temperature and pH to ensure the complete conversion of diclofenac sodium to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction between diclofenac sodium and calcium chloride is optimized for maximum yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and crystallization techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diclofenac calcium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: It can undergo reduction reactions to form reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds, which can have varying pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Diclofenac calcium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug degradation and stability.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its anti-inflammatory and analgesic properties.
Industry: Used in the development of sustained-release formulations and drug delivery systems
Wirkmechanismus
Diclofenac calcium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound may inhibit lipoxygenase pathways and phospholipase A2, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Ketoprofen: An NSAID with analgesic and anti-inflammatory effects.
Uniqueness of Diclofenac Calcium
This compound is unique due to its higher potency in inhibiting COX-2 compared to COX-1, which may result in fewer gastrointestinal side effects compared to other NSAIDs. Additionally, its calcium salt form enhances its solubility and bioavailability .
Eigenschaften
CAS-Nummer |
88170-10-9 |
|---|---|
Molekularformel |
C28H20CaCl4N2O4 |
Molekulargewicht |
630.4 g/mol |
IUPAC-Name |
calcium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/2C14H11Cl2NO2.Ca/c2*15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h2*1-7,17H,8H2,(H,18,19);/q;;+2/p-2 |
InChI-Schlüssel |
LUCXOFIZQAAKNM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


